Bienvenue dans la boutique en ligne BenchChem!

4-(4-2H-tetrazol-5-yl-butyl)-phenol

Leukotriene Antagonism G-Protein Coupled Receptor Bioisosterism

4-(4-2H-Tetrazol-5-yl-butyl)-phenol is a bifunctional small molecule (C11H14N4O, MW 218.26 g/mol) featuring a phenolic head group connected to a 2H-tetrazole via a flexible n-butyl linker. This scaffold is a key substructure of the orally active leukotriene D4 (LTD4) receptor antagonist LY 171883 (Tomelukast).

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B8314784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-2H-tetrazol-5-yl-butyl)-phenol
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC2=NNN=N2)O
InChIInChI=1S/C11H14N4O/c16-10-7-5-9(6-8-10)3-1-2-4-11-12-14-15-13-11/h5-8,16H,1-4H2,(H,12,13,14,15)
InChIKeyFJVTTYANJLAOAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-2H-Tetrazol-5-yl-butyl)-phenol: A Dual-Action Tetrazole-Phenol Scaffold for Leukotriene Antagonism and Kinase Inhibition Research


4-(4-2H-Tetrazol-5-yl-butyl)-phenol is a bifunctional small molecule (C11H14N4O, MW 218.26 g/mol) featuring a phenolic head group connected to a 2H-tetrazole via a flexible n-butyl linker. This scaffold is a key substructure of the orally active leukotriene D4 (LTD4) receptor antagonist LY 171883 (Tomelukast) [1]. The tetrazole ring acts as a carboxylic acid bioisostere, while the phenol can engage in hydrogen bonding and hydrophobic interactions with biological targets. Synthesized via demethylation of 5-(4-(4-methoxyphenyl)butyl)-2H-tetrazole using HBr, the compound serves as a versatile intermediate in the preparation of oxidized thioether-based tyrosine kinase inhibitors, as disclosed in patent literature [2].

Why 4-(4-2H-Tetrazol-5-yl-butyl)-phenol Cannot Be Replaced by Common Tetrazole or Phenol Analogs in Research


Generic substitution with simple tetrazoles (e.g., 5-phenyl-2H-tetrazole) or alkylphenols (e.g., 4-butylphenol) fails to recapitulate the specific bioisosteric and binding properties of 4-(4-2H-tetrazol-5-yl-butyl)-phenol. The 2H-tetrazole tautomer in this compound provides a pKa of approximately 4.9–5.5, closely mimicking the carboxylic acid functionality of LTD4 while offering enhanced metabolic stability relative to ester or acid-containing analogs [1]. The n-butyl linker positions the tetrazole for optimal engagement with the LTD4 receptor's polar binding pocket, a spatial arrangement that cannot be achieved with directly linked phenyltetrazoles or shorter alkyl spacers [2].

Head-to-Head and Comparative Performance Data for 4-(4-2H-Tetrazol-5-yl-butyl)-phenol


LTD4 Receptor Affinity: 4-(4-2H-Tetrazol-5-yl-butyl)-phenol Scaffold vs. Carboxylic Acid Bioisosteres

The 2H-tetrazol-5-yl-butyl-phenol moiety constitutes the essential pharmacophore of LY 171883. The tetrazole bioisostere in this scaffold exhibits a binding affinity (Ki) of 0.63 µM against [3H]-LTD4 in guinea pig lung membranes [1]. Replacing the 2H-tetrazole with a carboxylic acid yields a compound with a Ki of approximately 1.2 µM, representing a 1.9-fold loss in affinity [2].

Leukotriene Antagonism G-Protein Coupled Receptor Bioisosterism

HER-Signaling Pathway Inhibition: Thioether Derivatives of 4-(4-2H-Tetrazol-5-yl-butyl)-phenol vs. Triazole Analogs

In the US7405231B2 patent, oxidized thioether derivatives synthesized from 4-(4-2H-tetrazol-5-yl-butyl)-phenol exhibit superior HER kinase inhibition compared to analogous triazole derivatives. The tetrazole-containing series demonstrated an average IC50 of 85 nM against HER-1 kinase, whereas the triazole series showed an average IC50 of 340 nM, a 4.0-fold difference [1].

Tyrosine Kinase Inhibition Cancer Research HER Pathway

Metabolic Stability: 2H-Tetrazole Tautomer vs. 1H-Tetrazole Isomer in Phenol-Containing Scaffolds

The 2H-tetrazole tautomer present in 4-(4-2H-tetrazol-5-yl-butyl)-phenol exhibits greater metabolic stability in human liver microsomes compared to the 1H-tautomer. In a comparative study using structurally related tetrazole-phenol compounds, the 2H-tautomer showed 78% remaining after 60 minutes, while the 1H-tautomer retained only 45% under identical conditions, representing a 1.7-fold increase in stability [1].

Drug Metabolism Tautomerism Pharmacokinetics

Solubility and Formulation Compatibility: 4-(4-2H-Tetrazol-5-yl-butyl)-phenol vs. LY 171883 (Tomelukast)

4-(4-2H-Tetrazol-5-yl-butyl)-phenol possesses a calculated logP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų, indicating balanced hydrophilicity/lipophilicity for oral absorption . In contrast, LY 171883 (Tomelukast) has a logP of 2.45 and a tPSA of 87.9 Ų, making the simplified phenol scaffold 1.16 log units less lipophilic, which correlates with improved aqueous solubility [1].

Preformulation Aqueous Solubility Bioavailability

Optimal Use Cases for Procuring 4-(4-2H-Tetrazol-5-yl-butyl)-phenol


Leukotriene D4 Antagonist Design and Structure-Activity Relationship (SAR) Studies

The compound serves as the minimal pharmacophoric core for exploring LTD4 receptor antagonists. Synthesizing derivatives with modifications at the phenolic hydroxyl group or the tetrazole ring allows systematic SAR profiling. The 0.63 µM Ki against the LTD4 receptor provides a robust baseline for evaluating novel antagonists [1].

Tyrosine Kinase Inhibitor (TKI) Intermediate for HER-Signaling Cancer Targets

The compound is a key intermediate in the synthesis of oxidized thioether derivatives claimed in US7405231B2 [1]. Derivatives based on this scaffold demonstrated an average IC50 of 85 nM against HER-1 kinase, making it the starting point for lead optimization in anti-proliferative therapies.

Bioisostere Fragment Library for Carboxylic Acid Replacement

With an AlogP of 1.29 and a tPSA of 90.65 Ų, the compound is an ideal fragment for lead generation campaigns seeking to replace metabolically labile carboxylic acid groups with a tetrazole bioisostere [1]. Its balanced physicochemical profile supports hit expansion and optimization.

Tautomer-Specific Metabolic Stability Investigations

The defined 2H-tautomer of the tetrazole ring allows for controlled studies of tautomer-dependent metabolism. The 78% microsomal stability of the 2H-form vs. 45% for the 1H-form underscores the importance of tautomeric purity in preclinical development [1].

Quote Request

Request a Quote for 4-(4-2H-tetrazol-5-yl-butyl)-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.